![molecular formula C15H26O B12534586 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 141969-06-4](/img/structure/B12534586.png)
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach includes organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones, yielding products with high enantiomeric ratios .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and organocatalysis can be optimized for large-scale production, ensuring the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It may serve as a ligand or a probe in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The cyclopentyloxy group and methyl substituents may also play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic framework but includes an oxygen atom in the ring structure.
2,7-Diazabicyclo[2.2.1]heptane: This compound contains nitrogen atoms in the bicyclic structure, offering different chemical properties and reactivity.
Bicyclo[3.1.1]heptane: This compound has a different ring size and structure, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a cyclopentyloxy group and three methyl groups on a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
141969-06-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-cyclopentyloxy-6,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-10-8-11-9-13(14(10)15(11,2)3)16-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3 |
InChI Key |
CVVYNVBPGSQHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(C1C2(C)C)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


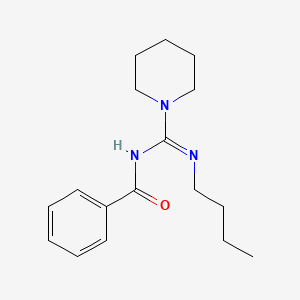
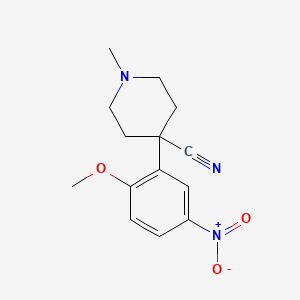
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
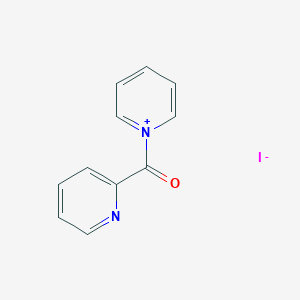
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
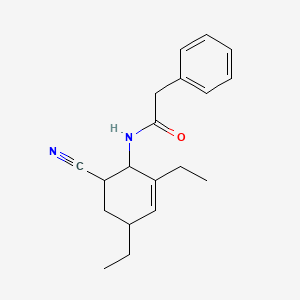

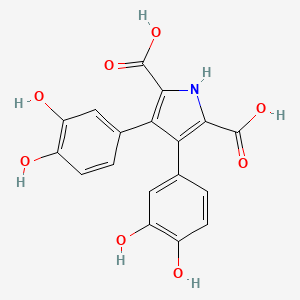
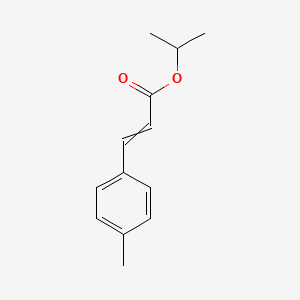
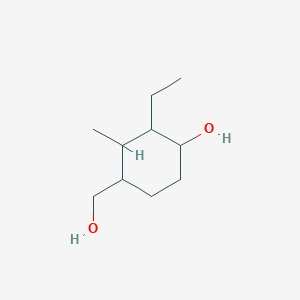

![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
